molecular formula C8H10BrNO2S B157639 4-bromo-N,3-dimethylbenzenesulfonamide CAS No. 923148-87-2

4-bromo-N,3-dimethylbenzenesulfonamide

Cat. No. B157639
CAS RN: 923148-87-2
M. Wt: 264.14 g/mol
InChI Key: VKXILHHKRMMVQB-UHFFFAOYSA-N
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Description

4-bromo-N,3-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 g/mol . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 . The compound’s structure includes a benzene ring substituted with a bromine atom and a sulfonamide group, which itself is substituted with two methyl groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 264.14 g/mol . The compound’s XLogP3 value, a measure of its lipophilicity, is 2 .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application is in the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to 4-bromo-N,3-dimethylbenzenesulfonamide. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. They have potential for use as Type II photosensitizers in the treatment of cancer, highlighting their importance in photodynamic therapy (PDT) applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Another application is the synthesis of compounds from this compound derivatives for antimicrobial and antifungal purposes. A study synthesized and characterized several compounds using this sulfonamide as a key intermediate, demonstrating their antimicrobial and antifungal activities. This suggests potential for these compounds in developing new antimicrobial agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Anticancer Properties

Research on derivatives of this compound also extends to anticancer applications. One study synthesized a novel compound with this structure and explored its anticancer properties, indicating the potential for these derivatives in cancer research (Zhang, Shi-jie, & Hu, 2010).

CCR5 Antagonists for HIV Prevention

Compounds derived from this compound have been investigated for their potential as CCR5 antagonists, targeting the prevention of human HIV-1 infection. This highlights the compound's relevance in the search for new HIV prevention strategies (Cheng De-ju, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-N,N,3-trimethylbenzenesulphonamide, suggests that it should be handled with care . In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

4-bromo-N,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXILHHKRMMVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429166
Record name 4-bromo-N,3-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923148-87-2
Record name 4-bromo-N,3-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzene-1-sulfonyl chloride (500 mg, 1.86 mmol) and DIEA (0.65 mL, 3.7 mmol) in N,N-dimethylformamide (5 mL) was added methylamine as a 2.0 M solution in methanol. The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was evaporated to dryness and was dissolved in dichloromethane (3 mL). The solution was washed with 1 N HCl (2×3 mL) and a saturated solution of NaHCO3 (3 mL). The organics were dried over Na2SO4 and evaporated to dryness to give 4-bromo-N,3-dimethylbenzenesulfonamide (340 mg).
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500 mg
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Synthesis routes and methods II

Procedure details

Methylamine (2.0 M in tetrahydrofuran, 46.37 mL, 92.75 mmol) was added to a stirred solution of 4-bromo-3-methyl-benzenesulfonyl chloride (5.0 g, 19 mmol) in tetrahydrofuran at 0° C., and the reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate (50 mL), washed with 2.0 N aqueous HCl (20 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide 4-bromo-3-methyl-N-methyl-benzenesulfonamide (4.2 g, 85.7%) as a white solid. MS cald. for C8H10BrNO2S [M+] 264.1, obsd. 263.9.
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46.37 mL
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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